1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene
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Overview
Description
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene is an organic compound that features a benzene ring substituted with a benzylsulfanyl group and a methoxy group
Preparation Methods
The synthesis of 1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of 4-methoxybenzene with benzyl mercaptan in the presence of a base to form the benzylsulfanyl derivative. This is followed by a reaction with an appropriate ethenylating agent under controlled conditions to yield the final product .
Chemical Reactions Analysis
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene involves its interaction with specific molecular targets. The benzylsulfanyl group can interact with thiol groups in proteins, potentially affecting enzyme activity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
1-[2-(Benzylsulfanyl)ethenyl]-4-methoxybenzene can be compared with other benzene derivatives such as:
1-[2-(Benzylsulfanyl)ethenyl]benzene: Lacks the methoxy group, which may result in different chemical reactivity and biological activity.
4-Methoxybenzylsulfanylbenzene:
1-[2-(Benzylsulfanyl)ethenyl]-4-chlorobenzene:
These comparisons highlight the unique aspects of this compound, particularly its combination of functional groups that confer specific chemical and biological properties.
Properties
CAS No. |
873440-84-7 |
---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-(2-benzylsulfanylethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C16H16OS/c1-17-16-9-7-14(8-10-16)11-12-18-13-15-5-3-2-4-6-15/h2-12H,13H2,1H3 |
InChI Key |
WQYFYBJHLIAYOZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C=CSCC2=CC=CC=C2 |
Origin of Product |
United States |
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